Cas no 351003-62-8 (4-Bromo-2-(trifluoromethyl)benzenesulfonamide)

4-Bromo-2-(trifluoromethyl)benzenesulfonamide is a halogenated sulfonamide derivative characterized by its bromo and trifluoromethyl substituents on the benzene ring. This compound is valued in synthetic organic chemistry and pharmaceutical research for its versatility as an intermediate in the preparation of more complex molecules. The presence of both bromine and trifluoromethyl groups enhances its reactivity in cross-coupling reactions and facilitates further functionalization. Its sulfonamide moiety also contributes to potential biological activity, making it useful in drug discovery. The compound's well-defined structure and stability under various conditions make it a reliable building block for specialized applications in medicinal chemistry and material science.
4-Bromo-2-(trifluoromethyl)benzenesulfonamide structure
351003-62-8 structure
Product Name:4-Bromo-2-(trifluoromethyl)benzenesulfonamide
CAS No:351003-62-8
MF:C7H5BrF3NO2S
MW:304.084310293198
MDL:MFCD03094284
CID:303847
PubChem ID:2778392
Update Time:2025-06-30

4-Bromo-2-(trifluoromethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-bromo-2-(trifluoromethyl)-
    • 4-BROMO-2-(TRIFLUOROMETHYL)BENZENE SULFONAMIDE
    • 4 -BROMO-2-TRIFLUOROMETHYL-BENZENESULFONAMIDE
    • SCHEMBL1541130
    • 4-bromo-2-(trifluoromethyl)benzenesulphonamide
    • 4-bromo-2-(trifluoromethyl)benzenesulfonamide
    • AKOS005255362
    • 4-BROMO-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE
    • 4-bromo-6-trifluoromethylbenzenesulfonamide
    • FT-0678112
    • GS0347
    • PS-7112
    • 351003-62-8
    • EN300-271064
    • 4-Bromo-2-trifluoromethylbenzene sulfonamide
    • A874769
    • DTXSID00380899
    • CS-0204603
    • 4-bromo-2-trifluoromethylbenzenesulfonamide
    • J-514594
    • MFCD03094284
    • DB-069138
    • STL554618
    • BBL100824
    • 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
    • MDL: MFCD03094284
    • Inchi: 1S/C7H5BrF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14)
    • InChI Key: AHFGKYBAYSEBPR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C(F)(F)F)C=1)S(N)(=O)=O

Computed Properties

  • Exact Mass: 302.91800
  • Monoisotopic Mass: 302.918
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 68.5Ų

Experimental Properties

  • Density: 1.809
  • Melting Point: 157-158°C
  • Boiling Point: 346.6°C at 760 mmHg
  • Flash Point: 163.4°C
  • Refractive Index: 1.529
  • PSA: 68.54000
  • LogP: 3.89640

4-Bromo-2-(trifluoromethyl)benzenesulfonamide Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-Bromo-2-(trifluoromethyl)benzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

4-Bromo-2-(trifluoromethyl)benzenesulfonamide Pricemore >>

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Additional information on 4-Bromo-2-(trifluoromethyl)benzenesulfonamide

Introduction to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide (CAS No. 351003-62-8)

4-Bromo-2-(trifluoromethyl)benzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 351003-62-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and utility in drug development. The structural features of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, particularly the presence of both bromine and trifluoromethyl substituents on a benzene ring, contribute to its unique chemical properties and potential applications.

The sulfonamide moiety in 4-Bromo-2-(trifluoromethyl)benzenesulfonamide is a key pharmacophore that interacts with biological targets, often leading to inhibitory effects on enzymes and receptors. The introduction of a bromine atom at the 4-position and a trifluoromethyl group at the 2-position enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for further derivatization and optimization. These structural elements are particularly valuable in medicinal chemistry, where subtle modifications can significantly alter biological activity.

In recent years, there has been a growing interest in sulfonamides as lead compounds for the development of novel therapeutic agents. The combination of halogenated aromatic rings with sulfonamide groups has been shown to improve binding affinity and selectivity in various biological assays. For instance, studies have demonstrated that compounds containing both bromine and trifluoromethyl groups exhibit enhanced activity against certain bacterial strains due to their ability to disrupt essential metabolic pathways.

One of the most compelling aspects of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide is its potential in the development of agrochemicals. Sulfonamides have long been used as herbicides, fungicides, and insecticides, and the structural modifications present in this compound may enhance its efficacy against resistant pests. Research has shown that trifluoromethyl-substituted sulfonamides can improve photostability and soil persistence, making them more effective in field applications. The bromine substituent may further contribute to its bioactivity by facilitating interactions with target enzymes.

The synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group typically involves halogen-metal exchange followed by reaction with a fluorinated electrophile, while the bromination step requires careful selection of a brominating agent to avoid unwanted side products. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, which is crucial for downstream applications.

In academic research, 4-Bromo-2-(trifluoromethyl)benzenesulfonamide has been utilized as an intermediate in the synthesis of more complex molecules. Its versatility allows chemists to explore various functionalization strategies, including nucleophilic aromatic substitution, cross-coupling reactions, and heterocyclic transformations. These reactions can lead to novel derivatives with tailored biological properties, opening up new avenues for drug discovery.

The pharmacological profile of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide has been extensively studied in vitro and in vivo. Preliminary findings suggest that it may exhibit inhibitory activity against certain enzymes involved in inflammation and cancer progression. The trifluoromethyl group is known to modulate enzyme binding by increasing lipophilicity, while the bromine atom can enhance interactions with specific amino acid residues in protein targets. These effects make this compound a promising candidate for further investigation as a potential therapeutic agent.

Moreover, 4-Bromo-2-(trifluoromethyl)benzenesulfonamide has been explored for its potential role in materials science. Sulfonamides are known to form coordination complexes with metals due to their ability to act as ligands. The presence of both bromine and trifluoromethyl groups may enhance the complexation properties of this compound, leading to novel metal-organic frameworks (MOFs) or catalysts with unique functionalities.

The future directions for research on 4-Bromo-2-(trifluoromethyl)benzenesulfonamide include further optimization of its structure for improved bioactivity and reduced toxicity. Computational modeling techniques can be employed to predict how different substituents affect molecular interactions, allowing researchers to design more effective derivatives. Additionally, green chemistry approaches are being explored to develop sustainable synthetic routes that minimize waste and energy consumption.

In conclusion,4-Bromo-2-(trifluoromethyl)benzenesulfonamide (CAS No. 351003-62-8) is a versatile compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an attractive scaffold for drug discovery and an excellent candidate for further chemical modifications. As research continues to uncover new applications for this molecule,4-Bromo-2-(trifluoromethyl)benzenesulfonamide is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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